

Comparative Guide to Analytical Standards for 10-Bromodecanoic Acid Ethyl Ester

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Compound of Interest

Compound Name: Ethyl 10-Bromodecanoate

Cat. No.: B1580412

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For researchers, scientists, and drug development professionals requiring precise and accurate quantification of long-chain fatty acid esters, the selection of a suitable analytical standard is a critical first step. This guide provides a comprehensive comparison of 10-Bromodecanoic Acid Ethyl Ester as an analytical standard and evaluates its performance against relevant alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist in making an informed decision for your specific analytical needs.

Product Comparison

A summary of the key specifications for 10-Bromodecanoic Acid Ethyl Ester and its potential alternative standards is presented in Table 1. The alternatives include a methyl ester analog (**Methyl 10-bromodecanoate**), a chlorinated analog (10-Chlorodecanoic acid ethyl ester), and a non-halogenated counterpart (Ethyl Decanoate) to provide a broad comparative spectrum.

Table 1: Comparison of Analytical Standard Specifications

Feature	10-Bromodecanoic Acid Ethyl Ester	Methyl 10-bromodecanoate	10-Chlorodecanoic acid ethyl ester	Ethyl Decanoate
CAS Number	55099-31-5[1][2][3][4]	26825-94-5[5][6]	1191-52-2	110-38-3[7]
Molecular Formula	C ₁₂ H ₂₃ BrO ₂ [1][2][4]	C ₁₁ H ₂₁ BrO ₂ [5][6]	C ₁₂ H ₂₃ ClO ₂	C ₁₂ H ₂₄ O ₂ [7]
Molecular Weight	279.21 g/mol [3]	265.19 g/mol	234.74 g/mol	200.32 g/mol [7]
Typical Purity	≥96% (GC)[1][2]	90% to ≥96% (GC)[5][8]	Information not readily available	≥98% (GC)
Available Forms	Liquid[2]	Liquid	Liquid	Liquid
Key Suppliers	TCI, Fisher Scientific, Acme Biochemical[1][2]	Sigma-Aldrich, Santa Cruz Biotechnology, CP Lab Safety[5][9]	Not commonly available as a standard	Sigma-Aldrich, TCI
Storage Conditions	Room Temperature[3]	Room Temperature	Not specified	Room Temperature

Experimental Methodologies

Accurate and reproducible results are contingent on the use of validated analytical methods. Below are detailed protocols for the analysis of 10-Bromodecanoic Acid Ethyl Ester and its alternatives by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like fatty acid esters.

Sample Preparation:

- Prepare a stock solution of the analytical standard at a concentration of 1 mg/mL in a suitable solvent such as hexane or ethyl acetate.
- Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
- For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Injector Temperature: 250 °C
- Injection Volume: 1 µL (splitless mode)
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 15 °C/min.
 - Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MSD Transfer Line Temperature: 280 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-550.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection can be employed for the analysis of these compounds, particularly when derivatization is used to enhance UV absorbance.

Sample Preparation and Derivatization:

- Prepare stock and calibration standards as described for GC-MS analysis using a mobile phase-compatible solvent like acetonitrile.
- Derivatization for enhanced UV detection is recommended for the non-halogenated alternative. A common method involves the formation of phenacyl esters.

HPLC Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent.
- Detector: Diode Array Detector (DAD) or UV-Vis Detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm for halogenated compounds. Wavelength for derivatized non-halogenated compounds will depend on the chromophore introduced.
- Injection Volume: 10 μ L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are invaluable for the structural confirmation and purity assessment of analytical standards.

Sample Preparation:

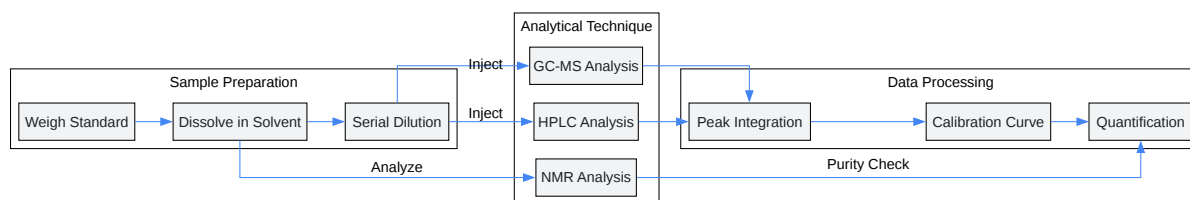
- Accurately weigh 5-10 mg of the analytical standard.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters:

- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- ¹H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- ¹³C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm

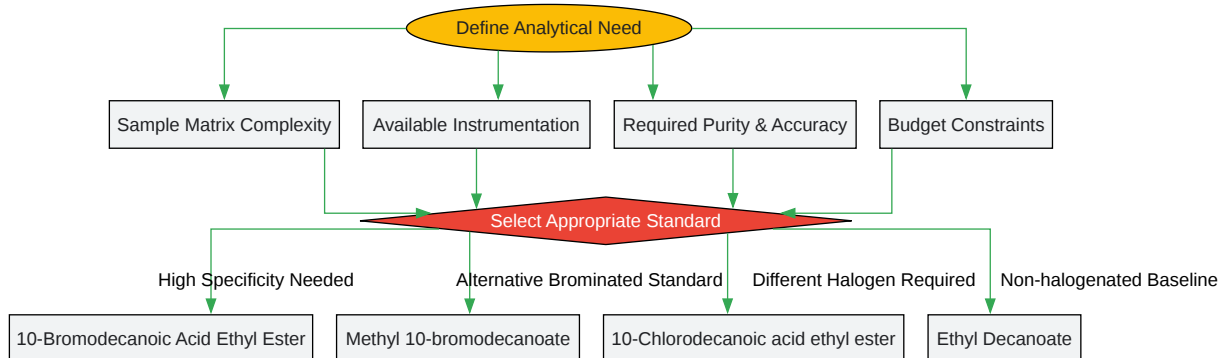
Visualizing Experimental and Logical Workflows

To further clarify the processes involved in utilizing and selecting an analytical standard, the following diagrams are provided.



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Caption: A typical experimental workflow for the analysis of fatty acid ester standards.



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Caption: Logical workflow for selecting a suitable analytical standard.

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